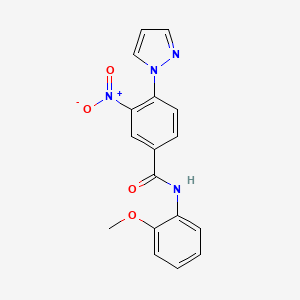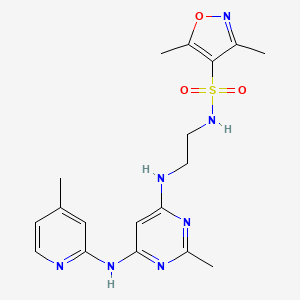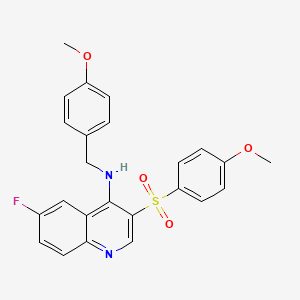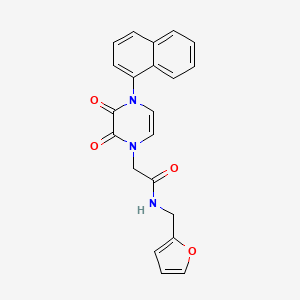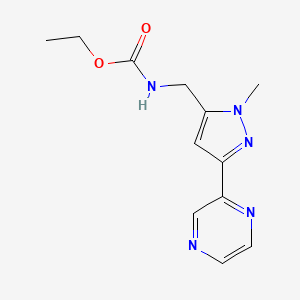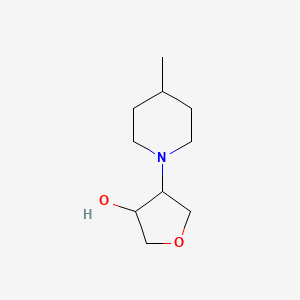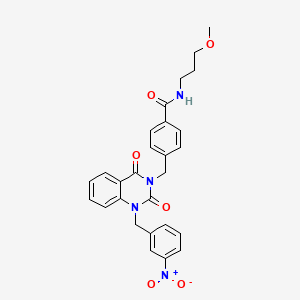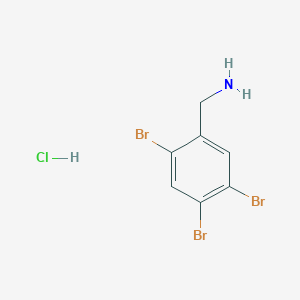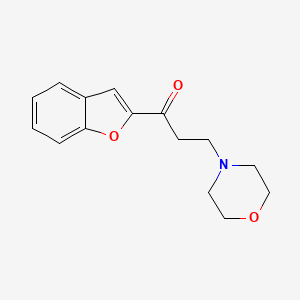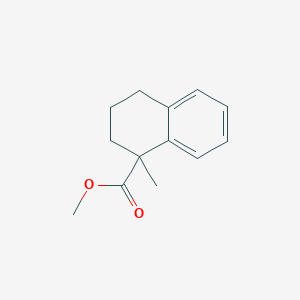
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a beta-adrenergic receptor antagonist and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. The compound has been used as a tool in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol acts as a beta-adrenergic receptor antagonist. It blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptors, leading to a decrease in the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and bronchial tone.
Biochemical and Physiological Effects:
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-asthmatic effects by reducing bronchial tone and improving lung function. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol in lab experiments include its well-defined mechanism of action, its ability to modulate the sympathetic nervous system, and its potential applications in drug discovery and development. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol. These include further studies on its anti-inflammatory, anti-asthmatic, and anti-cancer properties, as well as its potential applications in the treatment of other diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield of the product and reduce its potential toxicity. Finally, further studies could be conducted to fully understand the mechanism of action of this compound and its effects on the sympathetic nervous system.
In conclusion, 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has potential applications in drug discovery and development. Its well-defined mechanism of action and ability to modulate the sympathetic nervous system make it a promising candidate for further research. However, more studies are needed to fully understand its effects and optimize its synthesis method.
Synthesemethoden
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol involves the reaction of 1-(4-Benzhydrylpiperazin-1-yl)propan-2-ol with 2-butan-2-ylphenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be optimized by adjusting the reaction parameters.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-3-24(2)28-16-10-11-17-29(28)34-23-27(33)22-31-18-20-32(21-19-31)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-17,24,27,30,33H,3,18-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWMTJSACPRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

